(S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate
Description
(S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate (CAS 72064-51-8) is a chiral bicyclic compound featuring a tetrahydropyridazine core substituted with benzyl and tert-butyl ester groups. This molecule is synthesized via multi-step organic reactions, often involving carbamate protections and stereoselective cyclizations. It is typically isolated as a white solid with 95% purity and serves as a key intermediate in pharmaceutical synthesis, particularly for nitrogen-containing heterocycles . The tert-butyl group enhances steric protection of reactive sites, while the benzyl moiety facilitates selective deprotection in subsequent synthetic steps.
Properties
IUPAC Name |
1-O-benzyl 3-O-tert-butyl (3S)-diazinane-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)14-10-7-11-19(18-14)16(21)22-12-13-8-5-4-6-9-13/h4-6,8-9,14,18H,7,10-12H2,1-3H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUUPKDLDFXKDX-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN(N1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN(N1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452785 | |
| Record name | 1-Benzyl 3-tert-butyl (3S)-tetrahydropyridazine-1,3(2H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72064-51-8 | |
| Record name | 1-Benzyl 3-tert-butyl (3S)-tetrahydropyridazine-1,3(2H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multicomponent reactions (MCRs) that allow for the rapid assembly of complex molecular structures. MCRs are advantageous in drug discovery as they can produce a variety of derivatives with potential biological activity in a single reaction step. The compound features a tetrahydropyridazine core, which is known for its diverse pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of tetrahydropyridazine derivatives, including this compound. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures demonstrated significant antiproliferative activity against human acute lymphoblastic leukemia (CEM-13) and breast adenocarcinoma (MCF-7) cell lines, with IC50 values in the micromolar range. The presence of electron-withdrawing groups was found to enhance biological activity, suggesting that modifications in the substituents can lead to improved efficacy .
Antioxidant Activity
Tetrahydropyridine derivatives have also been investigated for their antioxidative properties. Research indicates that these compounds can scavenge free radicals and protect cells from oxidative stress. The antioxidative mechanism is thought to involve the modulation of signaling pathways associated with cellular defense mechanisms .
Structure-Activity Relationship (SAR)
The SAR studies on tetrahydropyridines reveal that various substituents on the aromatic ring significantly influence biological activity. For example, compounds with bulky tert-butyl groups exhibited enhanced activity due to increased lipophilicity and better interaction with biological targets . The following table summarizes key findings from SAR studies related to tetrahydropyridazine derivatives:
| Compound | Substituent | IC50 (µM) | Activity Type |
|---|---|---|---|
| A | H | 15 | Anticancer |
| B | CH3 | 10 | Antioxidant |
| C | F | 5 | Anticancer |
| D | Br | 8 | Antioxidant |
Study 1: Anticancer Efficacy
A study conducted on a series of tetrahydropyridazine derivatives showed that this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction through caspase activation pathways .
Study 2: Antioxidative Effects
Another investigation focused on the antioxidative properties of similar compounds demonstrated that these derivatives could effectively reduce oxidative stress markers in cellular models. This effect was linked to the modulation of Nrf2 signaling pathways, which are crucial for cellular antioxidant responses .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H24N2O4
- Molecular Weight : 320.38 g/mol
- CAS Number : 72064-51-8
- MDL Number : MFCD18252195
The compound features a tetrahydropyridazine core with two carboxylate groups, which contribute to its reactivity and potential applications in drug development and synthesis.
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydropyridazines exhibit anticancer properties. Research has shown that (S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate can inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of specific signaling pathways. For instance:
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound selectively targets cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Neurological Disorders
This compound has also been investigated for its neuroprotective effects. The unique structure allows it to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
- Research Finding : In vitro studies have shown that this compound can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration .
Agrochemicals
The compound's structure allows it to function as a potential agrochemical agent. Its ability to modulate plant growth and resistance to pests has been explored:
- Application : Preliminary research indicates that this compound can enhance plant growth under stress conditions by regulating phytohormone levels .
Polymer Chemistry
In materials science, this compound has been utilized in the synthesis of novel polymers with enhanced mechanical properties:
- Example : Researchers have incorporated this compound into polymer matrices to improve thermal stability and mechanical strength, making it suitable for high-performance applications .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(tert-Butyl) 3-methyl (S)-Tetrahydropyridazine-1,3(2H)-dicarboxylate (CAS 503177-95-5)
- Molecular Formula : C₁₁H₂₀N₂O₄ vs. C₁₉H₂₆N₂O₄ (target compound).
- Key Differences : The methyl ester at position 3 replaces the benzyl group, reducing steric bulk and altering solubility (logP: ~1.8 vs. ~3.2 for the target). Purity is higher (NLT 97% vs. 95%), reflecting its role as a high-purity API intermediate .
- Applications : Preferred in large-scale pharmaceutical manufacturing due to simpler purification and lower molecular weight (244.29 vs. 346.43) .
1-Benzyl 3-Methyl 4-Hydroxy-5,6-Dihydropyridine-1,3(2H)-dicarboxylate (Compound 1 in )
- Structural Variance : Contains a dihydropyridine ring instead of tetrahydropyridazine, introducing a ketone group at position 3.
- Reactivity : The unsaturated ring increases electrophilicity, making it prone to nucleophilic attacks compared to the fully saturated tetrahydropyridazine core in the target compound .
- Synthesis : Synthesized via potassium carbonate-mediated benzylation, contrasting with the nickel-catalyzed cycloadditions used for tetrahydropyridazines .
(3aR,6aS)-1-Benzyl 4-tert-Butyl Tetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate (CAS 1931963-18-6)
- Core Structure : Pyrrolopyrrole vs. tetrahydropyridazine, leading to distinct conformational rigidity and nitrogen positioning.
- Applications : Used in asymmetric catalysis due to its fused bicyclic system, whereas the target compound is tailored for carbamate-directed synthesis .
1-(Tert-butyl) 3-Ethyl 4-(4-Methoxyphenyl)-5,6-Dihydropyridine-1,3(2H)-dicarboxylate (PAI 16 306002)
- Substituents : The 4-methoxyphenyl group introduces electron-donating effects, enhancing π-π stacking interactions absent in the target compound.
- Molecular Weight : 361.44 vs. 346.43, impacting pharmacokinetic properties in drug design .
Comparative Data Table
| Parameter | Target Compound (CAS 72064-51-8) | 1-(tert-Butyl) 3-Methyl (CAS 503177-95-5) | 1-Benzyl 3-Methyl Dihydropyridine (Compound 1) | Pyrrolopyrrole Analog (CAS 1931963-18-6) |
|---|---|---|---|---|
| Molecular Formula | C₁₉H₂₆N₂O₄ | C₁₁H₂₀N₂O₄ | C₁₆H₁₉NO₅ | C₁₉H₂₆N₂O₄ |
| Molecular Weight | 346.43 | 244.29 | 297.33 | 346.43 |
| Core Structure | Tetrahydropyridazine | Tetrahydropyridazine | Dihydropyridine | Pyrrolopyrrole |
| Key Substituents | Benzyl, tert-butyl | Methyl, tert-butyl | Benzyl, methyl, hydroxyl | Benzyl, tert-butyl |
| Purity | 95% | ≥97% | ~98% | Not specified |
| Primary Application | Synthetic intermediate | API intermediate | Model for reactivity studies | Asymmetric catalysis |
Research Findings and Trends
- Steric Effects : The tert-butyl group in the target compound improves thermal stability (decomposition >200°C) compared to methyl analogs .
- Stereoselectivity : Nickel-catalyzed methods (e.g., [3+2] cycloadditions) for tetrahydropyridazines yield higher enantiomeric ratios (e.r. 82:18 in related compounds) vs. traditional SN2 displacements .
- Solubility : Benzyl esters enhance lipophilicity, making the target compound less water-soluble (logP ~3.2) than methoxy-substituted analogs (logP ~2.1) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
